molecular formula C18H34O2 B10820542 cis-Vaccenic acid-d13

cis-Vaccenic acid-d13

Cat. No.: B10820542
M. Wt: 295.5 g/mol
InChI Key: UWHZIFQPPBDJPM-HXOMZKPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Vaccenic Acid-d13: is a deuterium-labeled form of cis-Vaccenic Acid, a monounsaturated fatty acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as an internal standard for the quantification of cis-Vaccenic Acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Vaccenic Acid-d13 typically involves the deuteration of cis-Vaccenic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Vaccenic Acid-d13 can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to the corresponding saturated fatty acid.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Chlorine, bromine, and other halogens.

Major Products Formed:

    Oxidation: Oxidized fatty acids and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Mechanism of Action

The mechanism of action of cis-Vaccenic Acid-d13 involves its incorporation into cellular membranes and its interaction with various molecular targets. It has been shown to induce differentiation and up-regulate gamma-globin synthesis in erythroid progenitor cells. The compound also interacts with peroxisome proliferator-activated receptors, influencing lipid metabolism and cellular signaling pathways .

Properties

Molecular Formula

C18H34O2

Molecular Weight

295.5 g/mol

IUPAC Name

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

UWHZIFQPPBDJPM-HXOMZKPWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

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